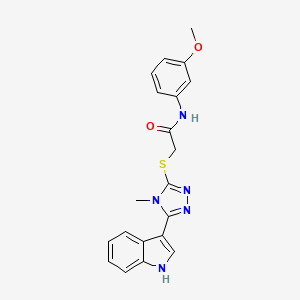

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

説明

2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its core structure comprises a 1,2,4-triazole ring substituted with a methyl group at position 4 and a 1H-indol-3-yl moiety at position 5. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 3-methoxyphenyl aromatic ring. This design integrates pharmacophoric elements known for diverse biological activities, including indole-based cytotoxicity and triazole-mediated enzyme inhibition .

特性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-25-19(16-11-21-17-9-4-3-8-15(16)17)23-24-20(25)28-12-18(26)22-13-6-5-7-14(10-13)27-2/h3-11,21H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJLAGUZZMGTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a novel derivative that merges the pharmacological properties of indole and triazole moieties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with triazole-thio groups. The general synthetic route can be summarized as follows:

- Formation of Triazole-Thio Derivative :

- The initial step involves the synthesis of a triazole-thio intermediate through the reaction of appropriate thioketones with hydrazine derivatives.

- Acetamide Formation :

- The final product is formed by acylating the triazole-thio intermediate with 3-methoxyphenylacetyl chloride.

The compound's structure can be confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring indole and triazole structures. For instance, derivatives similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |

| 7d | MCF-7 | 0.34 | G2/M phase arrest |

| 7d | HT-29 | 0.86 | Similar to colchicine action |

The compound 7d demonstrated significant antiproliferative activity against HeLa, MCF-7, and HT-29 cell lines, indicating its potential as a chemotherapeutic agent through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds containing the triazole moiety are also known for their antimicrobial properties. Research has indicated that derivatives similar to our compound exhibit moderate antibacterial activity against a range of microorganisms.

| Compound | Microorganism | Activity Level |

|---|---|---|

| 4a | E. coli | Moderate |

| 5b | S. aureus | Moderate |

| 6a | Pseudomonas aeruginosa | Moderate |

These findings suggest that the incorporation of thio and triazole groups enhances antimicrobial efficacy .

Mechanistic Insights

The biological activity of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.

- Antimicrobial Mechanisms : The triazole ring may interfere with fungal biosynthesis pathways or bacterial cell wall synthesis.

Case Studies

Several studies have evaluated the biological activity of compounds related to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide :

- Study on Anticancer Activity : A study demonstrated that similar indole-triazole derivatives significantly inhibited growth in various cancer cell lines, with some compounds achieving IC50 values in the nanomolar range .

- Antimicrobial Screening : Another study screened a series of triazole-thiol compounds against common pathogens and found several candidates with promising antibacterial properties .

科学的研究の応用

Chemical Structure and Synthesis

This compound features an indole ring, a triazole moiety, and a methoxyphenyl acetamide structure. The synthesis typically involves multi-step reactions starting from commercially available precursors. For example, the synthesis of similar triazole derivatives often employs thiocarbohydrazide reactions with indole derivatives to yield 1,2,4-triazole frameworks, which can then be modified to introduce various substituents like methoxy groups or acetamide functionalities .

Antimicrobial Properties

Research indicates that derivatives of triazoles, including those similar to our compound of interest, exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli as well as fungal pathogens like Candida albicans . The incorporation of indole and triazole units may enhance this activity due to their known pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of indole-based compounds. The presence of the indole moiety is associated with various biological activities including antiproliferative effects against cancer cell lines. For example, compounds that share structural similarities with 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide have been evaluated for their ability to induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of triazole derivatives against a panel of microbial strains. The results indicated that certain modifications to the triazole ring significantly enhanced antimicrobial potency. The compound's structure was optimized through computational modeling to predict binding affinities to target enzymes .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds structurally related to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide exhibited IC50 values in the micromolar range against various cancer types. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

類似化合物との比較

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., 4-chlorophenyl in ) correlates with higher melting points (~290–311°C), likely due to enhanced intermolecular interactions . Conversely, methoxy or alkyl substituents (e.g., 4-methoxyphenyl in the target compound) may improve solubility and bioavailability .

- Biological Relevance : Indole-triazole conjugates in showed cytotoxicity against cancer cells, suggesting that the target compound’s indole moiety could similarly interact with cellular targets like tubulin or DNA topoisomerases .

Triazole-Thio-Acetamide Derivatives with Ion Channel Activity

The Orco agonist VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) and antagonist OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) share the triazole-thio-acetamide scaffold but differ in aryl substituents (Table 2) :

Key Observations :

- Substituent-Driven Selectivity: The transition from ethyl (VUAA1) to butyl (OLC15) groups alters activity from agonist to antagonist, highlighting the sensitivity of ion channel modulation to alkyl chain length .

Derivatives with Nonlinear Optical (NLO) Properties

Triazole-based compounds with bromophenyl and nitro groups () exhibit strong NLO responses due to extended π-conjugation and electron-withdrawing substituents. For example:

- 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide : This derivative’s nitro group enhances hyperpolarizability, a critical NLO parameter .

Comparison with Target Compound :

The target’s 3-methoxyphenyl group is less electron-withdrawing than nitro substituents, suggesting weaker NLO activity. However, its indole moiety could contribute to charge transfer transitions, a feature exploitable in optoelectronic applications .

Heterocyclic Variants and Drug Design

Compounds like AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () incorporate thiazole or thiadiazole rings instead of indole. These substitutions alter binding affinities; for instance, AB4’s thiazole ring may enhance kinase inhibition .

Q & A

Q. How can synergistic effects with existing drugs be evaluated for combination therapy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。